molecular formula C17H17ClN4O2S B2676401 3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448125-19-6

3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2676401
CAS No.: 1448125-19-6
M. Wt: 376.86
InChI Key: SAJZAOZSVYTQRS-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom, a methyl group, and a pyrazole ring linked to a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base like triethylamine.

    Final Assembly: The final compound is assembled by linking the pyrazole-pyridine moiety to the benzene ring substituted with chlorine and methyl groups through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be used to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids. Reduction reactions can also occur, especially at the sulfonamide group, leading to the formation of amines.

    Coupling Reactions: The pyrazole and pyridine rings can participate in various coupling reactions, facilitating the formation of more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Products: Depending on the nucleophile, products can include substituted amines, ethers, or thiols.

    Oxidation Products: Alcohols, aldehydes, or carboxylic acids.

    Reduction Products: Amines or deoxygenated sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is studied for its potential as an antimicrobial agent. Its sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of this compound in biological systems involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By binding to the active site of the enzyme, the compound prevents the formation of dihydropteroate, thereby inhibiting bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the complex substituents found in 3-chloro-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide.

    Sulfamethoxazole: Another sulfonamide used as an antibiotic, which also inhibits dihydropteroate synthase but has different substituents on the benzene ring.

Uniqueness

The uniqueness of this compound lies in its complex structure, which provides multiple sites for chemical modification and potential interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

3-chloro-2-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-13-14(18)5-4-7-17(13)25(23,24)20-10-12-22-11-8-16(21-22)15-6-2-3-9-19-15/h2-9,11,20H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJZAOZSVYTQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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